Squalane-d62

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

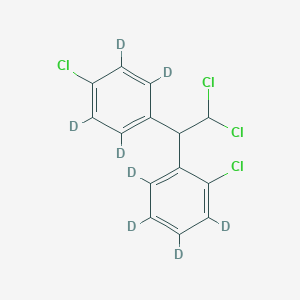

Squalane-d62 is a deuterium-labeled derivative of squalane. Squalane itself is a saturated hydrocarbon derived from squalene, which is found in certain fish oils (especially shark liver oil) and some vegetable oils. This compound is used primarily in research due to its stable isotope labeling, which makes it useful in various scientific studies .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Squalane-d62 is synthesized by the hydrogenation of squalene, followed by the incorporation of deuterium. The process involves the use of deuterium gas (D2) under high pressure and temperature conditions to replace hydrogen atoms with deuterium atoms. This results in the formation of this compound, where 62 hydrogen atoms are replaced by deuterium .

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. The process involves the extraction of squalene from natural sources such as shark liver oil or vegetable oils. The extracted squalene is then hydrogenated and deuterated to produce this compound. The reaction conditions are carefully controlled to ensure high yield and purity .

Analyse Chemischer Reaktionen

Types of Reactions

Squalane-d62, like its non-deuterated counterpart, is relatively inert due to its saturated nature. it can undergo certain chemical reactions under specific conditions:

Oxidation: this compound can be oxidized to form various oxygenated derivatives.

Reduction: Although already fully saturated, any remaining unsaturated bonds can be reduced further.

Substitution: Deuterium atoms in this compound can be replaced with other atoms or groups under specific conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction: Hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) can be used.

Substitution: Various reagents depending on the desired substitution can be used, often under high temperature and pressure.

Major Products Formed

Oxidation: Oxygenated derivatives such as alcohols, ketones, and carboxylic acids.

Reduction: Fully saturated hydrocarbons.

Substitution: Various substituted derivatives depending on the reagents used.

Wissenschaftliche Forschungsanwendungen

Squalane-d62 has a wide range of applications in scientific research:

Chemistry: Used as a tracer in studies involving the metabolic pathways of hydrocarbons.

Biology: Employed in studies of lipid metabolism and membrane dynamics.

Medicine: Investigated for its potential anticancer, antioxidant, and skin hydrating properties.

Industry: Used in the formulation of cosmetics and skincare products due to its emollient properties

Wirkmechanismus

The mechanism of action of squalane-d62 is similar to that of squalane. It exerts its effects primarily through its interaction with biological membranes. This compound integrates into the lipid bilayer of cell membranes, enhancing membrane fluidity and stability. This can lead to improved skin hydration and barrier function. Additionally, its antioxidant properties help in protecting cells from oxidative damage .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Squalane: The non-deuterated form of squalane-d62.

Squalene: The unsaturated precursor to squalane.

Phytane: Another saturated hydrocarbon with similar properties.

Uniqueness

This compound is unique due to its deuterium labeling, which makes it particularly useful in research applications. The presence of deuterium atoms allows for the tracking and quantification of this compound in various biological and chemical processes, providing valuable insights that are not possible with non-labeled compounds .

Eigenschaften

Molekularformel |

C30H62 |

|---|---|

Molekulargewicht |

485.2 g/mol |

IUPAC-Name |

1,1,1,2,3,3,4,4,5,5,6,7,7,8,8,9,9,10,11,11,12,12,13,13,14,14,15,16,16,17,17,18,18,19,20,20,21,21,22,22,23,24,24,24-tetratetracontadeuterio-2,6,10,15,19,23-hexakis(trideuteriomethyl)tetracosane |

InChI |

InChI=1S/C30H62/c1-25(2)15-11-19-29(7)23-13-21-27(5)17-9-10-18-28(6)22-14-24-30(8)20-12-16-26(3)4/h25-30H,9-24H2,1-8H3/i1D3,2D3,3D3,4D3,5D3,6D3,7D3,8D3,9D2,10D2,11D2,12D2,13D2,14D2,15D2,16D2,17D2,18D2,19D2,20D2,21D2,22D2,23D2,24D2,25D,26D,27D,28D,29D,30D |

InChI-Schlüssel |

PRAKJMSDJKAYCZ-SMFALFTRSA-N |

Isomerische SMILES |

[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])(C([2H])([2H])[2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])(C([2H])([2H])[2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])(C([2H])([2H])[2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])(C([2H])([2H])[2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])(C([2H])([2H])[2H])C([2H])([2H])[2H] |

Kanonische SMILES |

CC(C)CCCC(C)CCCC(C)CCCCC(C)CCCC(C)CCCC(C)C |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(2R,3S,5R)-4-hydroxy-5-(hydroxymethyl)-3-iodooxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12395723.png)

![2-(1,2,3,5,6,7-hexahydro-s-indacen-4-ylamino)-5-(pyridin-2-ylmethyl)-1H-[1,2,4]triazolo[1,5-a]pyrimidine-7-thione](/img/structure/B12395763.png)

![(4S)-4-[[(2S)-2-acetamidohexanoyl]amino]-5-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-1-[(2-amino-2-oxoethyl)amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B12395786.png)

![(2R,6R)-6-[(3S,7S,10S,12S,13R,14R,17R)-12-acetyloxy-3,7-dihydroxy-4,4,10,13,14-pentamethyl-11,15-dioxo-2,3,5,6,7,12,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methyl-4-oxoheptanoic acid](/img/structure/B12395787.png)